molecular formula C8H11ClN2O3 B6283558 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride CAS No. 2137442-55-6

2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride

Cat. No.: B6283558
CAS No.: 2137442-55-6
M. Wt: 218.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is a synthetic organic compound that features a pyridine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine-4-carboxaldehyde and glycine.

    Condensation Reaction: Pyridine-4-carboxaldehyde is condensed with glycine in the presence of a suitable base, such as sodium hydroxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to a piperidine ring under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: 2-oxo-3-hydroxy-3-(pyridin-4-yl)propanoic acid.

    Reduction: 2-amino-3-hydroxy-3-(piperidin-4-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: The compound may influence biochemical pathways related to neurotransmission, enzyme activity, and cellular signaling.

Comparison with Similar Compounds

    2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid hydrochloride: Similar structure but with the pyridine ring attached at a different position.

    2-Amino-3-hydroxy-3-(pyridin-2-yl)propanoic acid hydrochloride: Another positional isomer with distinct chemical properties.

Uniqueness: 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can result in different biological activities and chemical reactivity compared to its isomers.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2137442-55-6

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.